Bis-(4-hydroxybenzyl)ether
Overview
Description
Bis-(4-hydroxybenzyl)ether: is an organic compound with the molecular formula C14H14O3. It is an ether in which the oxygen atom is linked to two 4-hydroxybenzyl groups. This compound is isolated from the tubers of Gastrodia elata, a traditional Chinese medicinal herb . It has been studied for its various biological activities, including its role as a platelet aggregation inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis-(4-hydroxybenzyl)ether can be synthesized through the reaction of 4-hydroxybenzyl alcohol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between two 4-hydroxybenzyl groups, resulting in the formation of the ether linkage .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from natural sources, such as the tubers of Gastrodia elata. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(4-hydroxybenzyl)ether can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Bis-(4-hydroxybenzyl)ether is used as a starting material for the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: The compound has been studied for its biological activities, including its role as a platelet aggregation inhibitor. It has shown potential in preventing blood clot formation, making it a candidate for further research in cardiovascular diseases .
Medicine: In traditional Chinese medicine, this compound is used for its neuroprotective and anti-inflammatory properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
Bis-(4-hydroxybenzyl)ether exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by scavenging reactive oxygen species and inhibiting lipid peroxidation. The compound also enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase .
Molecular Targets and Pathways:
Antioxidant Pathways: this compound activates antioxidant pathways, leading to increased expression of antioxidant enzymes.
Platelet Aggregation Inhibition: The compound inhibits platelet aggregation by interfering with the signaling pathways involved in platelet activation.
Comparison with Similar Compounds
4,4’-Dihydroxybenzyl sulfone: Another compound isolated from Gastrodia elata with similar biological activities.
4,4’-Oxydianiline: A related ether compound with different functional groups.
Bis-(4-formylphenyl) ether: A similar ether compound with formyl groups instead of hydroxyl groups.
Uniqueness: Bis-(4-hydroxybenzyl)ether is unique due to its dual hydroxyl groups, which contribute to its strong antioxidant properties and its ability to inhibit platelet aggregation. Its presence in traditional medicinal plants like Gastrodia elata also highlights its significance in natural product chemistry and traditional medicine .
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)methoxymethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMKVVSXFCESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415689 | |
Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76890-93-2 | |
Record name | 4,4′-Dihydroxydibenzyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76890-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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